molecular formula C7H5BrClNO B11716546 2-Bromo-1-(3-chloropyridin-2-yl)ethan-1-one

2-Bromo-1-(3-chloropyridin-2-yl)ethan-1-one

Cat. No.: B11716546
M. Wt: 234.48 g/mol
InChI Key: KYSZDSACCQKXQE-UHFFFAOYSA-N
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Description

2-Bromo-1-(3-chloropyridin-2-yl)ethan-1-one is an organic compound with the molecular formula C7H6Br2ClNO and a molecular weight of 315.39 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(3-chloropyridin-2-yl)ethan-1-one typically involves the reaction of 3-chloropyridine with bromoacetyl bromide in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(3-chloropyridin-2-yl)ethan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Formation of substituted pyridines.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

Scientific Research Applications

2-Bromo-1-(3-chloropyridin-2-yl)ethan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a building block for bioactive molecules.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(3-chloropyridin-2-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition of enzyme activity or modification of protein function, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-(3-chloropyridin-2-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable for targeted applications in research and industry .

Properties

IUPAC Name

2-bromo-1-(3-chloropyridin-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO/c8-4-6(11)7-5(9)2-1-3-10-7/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYSZDSACCQKXQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)CBr)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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